molecular formula C8H18ClNO B13206634 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride

2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride

Cat. No.: B13206634
M. Wt: 179.69 g/mol
InChI Key: PIWVZFGTSCLQLX-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanol, featuring an amino group and two methyl groups at the 4-position, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming or .

    Reduction: Reduction reactions can convert the amino group to an .

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various .

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a chiral building block in asymmetric synthesis.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules .

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .

Industry:

  • Utilized in the production of specialty chemicals and polymers .

Mechanism of Action

The mechanism by which 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes , influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzyme active sites .

Comparison with Similar Compounds

  • 2-Amino-4-methylcyclohexanol
  • 2-Amino-4,4-dimethylcyclohexanone
  • 2-Amino-4,4-dimethylcyclohexane

Comparison:

  • 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, providing distinct reactivity and versatility in chemical synthesis.
  • Compared to 2-Amino-4-methylcyclohexanol , the additional methyl group in this compound enhances steric hindrance, affecting its reactivity and interactions.
  • 2-Amino-4,4-dimethylcyclohexanone lacks the hydroxyl group, making it less versatile in certain reactions but potentially more reactive in others.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H

InChI Key

PIWVZFGTSCLQLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)N)O)C.Cl

Origin of Product

United States

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